molecular formula C16H24ClNO B1613774 2-Chloro-4-undecanoylpyridine CAS No. 898784-78-6

2-Chloro-4-undecanoylpyridine

Cat. No. B1613774
M. Wt: 281.82 g/mol
InChI Key: HWRWBLNDDNSYSP-UHFFFAOYSA-N
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Description

2-Chloro-4-undecanoylpyridine (2-Cl-4-UP) is a synthetic organic compound with a unique structure and properties that make it useful in a variety of scientific research applications. It is a colorless, odorless solid that is soluble in most organic solvents. 2-Cl-4-UP has an average molecular weight of 191.64 g/mol and a boiling point of 278°C. It is a member of the class of compounds known as pyridines, which are characterized by the presence of a nitrogen-containing ring. 2-Cl-4-UP has been studied extensively in the fields of biochemistry and physiology due to its potential applications in the development of new drugs and treatments.

Scientific Research Applications

  • Regioselective Synthesis of New Pyrimidine Derivatives

    • Field : Organic Chemistry
    • Application : This research focuses on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
    • Method : The method involves a nucleophilic attack on pyrimidines using N-methylpiperazine, favoring the formation of C-4 substituted products .
    • Results : The research demonstrated that the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
  • Synthesis and Application of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : The research provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .
    • Method : The method involves the development of organic compounds containing fluorine .

properties

IUPAC Name

1-(2-chloropyridin-4-yl)undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO/c1-2-3-4-5-6-7-8-9-10-15(19)14-11-12-18-16(17)13-14/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRWBLNDDNSYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642140
Record name 1-(2-Chloropyridin-4-yl)undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-undecanoylpyridine

CAS RN

898784-78-6
Record name 1-(2-Chloropyridin-4-yl)undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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